9-(oxiran-2-ylméthyl)-9H-carbazole

Vue d'ensemble

Description

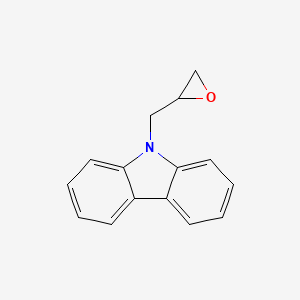

9-(Oxiran-2-ylmethyl)-9H-carbazole: is an organic compound that features a carbazole core substituted with an oxirane (epoxide) ring at the 9-position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalysis: Employed in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

Biological Probes: Used in the design of fluorescent probes for biological imaging.

Industry:

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Polymers: Incorporated into polymer matrices to enhance their mechanical and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin under basic conditions. The process can be summarized as follows:

N-Alkylation: Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of 9-(chloromethyl)-9H-carbazole.

Epoxidation: The intermediate 9-(chloromethyl)-9H-carbazole undergoes an intramolecular cyclization to form the oxirane ring, yielding 9-(oxiran-2-ylmethyl)-9H-carbazole.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The oxirane ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated derivatives.

Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions that produce a variety of substituted carbazole derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products:

Diols: Formed by the ring-opening of the oxirane with water or alcohols.

Amino Alcohols: Formed by the reaction with amines.

Thioethers: Formed by the reaction with thiols.

Mécanisme D'action

The mechanism of action of 9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, the oxirane ring can interact with nucleophilic sites in biomolecules, leading to covalent modifications. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction.

Comparaison Avec Des Composés Similaires

9-(Oxiran-2-ylmethyl)-1H-indole: Similar structure with an indole core instead of carbazole.

9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole: A reduced form of the compound with additional hydrogen atoms.

Uniqueness:

Electronic Properties: The carbazole core imparts unique electronic properties that are advantageous in organic electronics.

Structural Versatility: The presence of the oxirane ring allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Activité Biologique

9-(Oxiran-2-ylmethyl)-9H-carbazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed case studies, research findings, and data tables summarizing relevant studies.

- Molecular Formula : C₁₅H₁₃NO

- Molecular Weight : 223.27 g/mol

- Melting Point : 110 °C

- Boiling Point : 409.7 °C

Antimicrobial Activity

Carbazole derivatives, including 9-(oxiran-2-ylmethyl)-9H-carbazole, have shown significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial and fungal strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Fungal Strains Tested | MIC |

|---|---|---|---|---|

| 9-(Oxiran-2-ylmethyl)-9H-carbazole | E. coli, S. aureus | 0.49 µg/mL | A. niger, C. albicans | 0.98 µg/mL |

| Other Carbazole Derivatives | B. subtilis, P. aeruginosa | 12.6–22.3 mm inhibition zone at 100 µg/mL | F. oxysporum, C. albicans | Not specified |

The compound exhibited strong activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Anticancer Activity

Recent studies have explored the anticancer potential of carbazole derivatives, noting their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

- Mechanism of Action : Carbazole derivatives can intercalate DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

- Case Study : In a study involving breast cancer cell lines, certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .

The biological activity of 9-(oxiran-2-ylmethyl)-9H-carbazole is attributed to its interaction with molecular targets within the cells:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell walls.

- Inhibition of essential metabolic pathways in fungi.

-

Anticancer Mechanism :

- Induction of oxidative stress leading to apoptosis.

- Inhibition of cell cycle progression through interference with DNA replication processes.

Research Findings

A comprehensive review highlighted various studies that synthesized and tested carbazole derivatives for their biological activities:

-

Antimicrobial Screening :

- A series of N-substituted carbazoles were synthesized and screened against S. aureus, B. subtilis, E. coli, and fungal strains like C. albicans and A. niger. The results indicated that many derivatives exhibited potent antimicrobial effects with varying degrees of efficacy based on structural modifications .

- Neuroprotective Effects :

Propriétés

IUPAC Name |

9-(oxiran-2-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJIZAPXBKMPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55774-96-4 | |

| Record name | 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70379573 | |

| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52131-82-5 | |

| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-(oxiran-2-ylmethyl)-9H-carbazole interesting for polymer synthesis?

A1: 9-(oxiran-2-ylmethyl)-9H-carbazole is a monomer containing both a carbazole group and an epoxy group. [] This unique structure makes it attractive for polymer synthesis via cationic ring-opening polymerization (CROP). The carbazole group is known for its electron-donating properties and can impart desirable properties to the resulting polymers, such as fluorescence or hole-transporting capabilities. Meanwhile, the epoxy group serves as the reactive site for the CROP process, allowing for the formation of polymer chains.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.